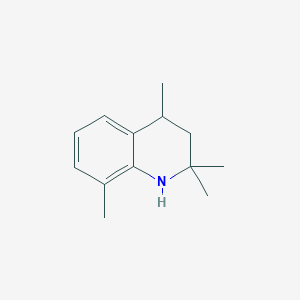
2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C13H19N . It is a variant of the compound “1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline”, which is a clear liquid that can range in color from colorless to brown .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoline structure, which is a type of heterocyclic aromatic organic compound. It has two fused rings, a benzene ring and a pyridine ring .科学的研究の応用
pH-Regulated Asymmetric Transfer Hydrogenation
Research demonstrates the importance of 1,2,3,4-tetrahydroquinolines in natural products and pharmaceutical synthesis. This compound is key in the production of bioactive alkaloids and antibacterial drugs like (S)-flumequine (Wang et al., 2009).
Antibiotic Properties
A study has revealed the extraction of a tetrahydroquinoline derivative, helquinoline, from Janibacter limosus, showcasing its significant biological activity against bacteria and fungi (Asolkar et al., 2004).
Intramolecular Hydroaminomethylation
A novel approach for preparing 1,2,3,4-tetrahydroquinolines has been developed, using the intramolecular hydroaminomethylation of 2-isopropenylanilines. This method is highly chemo- and regioselective (Vieira & Alper, 2007).
Synthesis and Medicinal Applications
1,2,3,4-tetrahydroquinoline derivatives are vital intermediates in cardiovascular drug and dye synthesis. The paper by Zhang Guobao (2012) reviews various synthetic methods and their applications in medicinal chemistry (Guobao, 2012).
Significance in Medicinal Chemistry
These derivatives play a crucial role in the pharmaceutical and agrochemical industries, displaying pharmacological activities like anti-cancer, anti-diabetic, and anti-inflammatory properties (Sabale, Patel & Kaur, 2013).
Photolysis Study
A study on the photolysis of dihydroquinolines led to insights into the reactivity of intermediate cations formed in these processes (Nekipelova, Kurkovskaya & Levina, 2002).
Comparative Antioxidant Effects
An investigation into the cytotoxic, genotoxic, and antioxidant activities of THQ on human lymphocytes provided valuable information on its potential as an antioxidant (Blaszczyk & Skolimowski, 2006).
Lewis Acid Catalyzed Reactions
Studies have shown the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives via Lewis acid-catalyzed reactions (Lu & Shi, 2007).
Presence in Human Brains
1,2,3,4-Tetrahydroquinoline derivatives have been identified in parkinsonian and normal human brains, suggesting their potential involvement in neurological conditions (Niwa et al., 1987).
Synthesis and Antiulcer Activity
Research has focused on synthesizing 1,2,3,4-tetrahydroquinoline derivatives and testing their antiulcer activity (Uchida et al., 1990).
作用機序
Target of Action
Quinoline derivatives, which this compound is a part of, have been shown to have potential antioxidant properties .
Mode of Action
It is suggested that quinoline derivatives may function as powerful antioxidants, potentially interacting with reactive oxygen species (ros) to prevent oxidative damage .
Biochemical Pathways
Given its potential antioxidant properties, it may be involved in pathways related to oxidative stress and inflammation .
Pharmacokinetics
The compound’s conformational flexibility may influence its permeability across the blood-brain barrier, which could impact its bioavailability and neuroprotective efficacy .
Result of Action
As a potential antioxidant, it may help protect cells from oxidative damage, which could be beneficial in conditions such as neurodegenerative diseases .
特性
IUPAC Name |
2,2,4,8-tetramethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-7,10,14H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPHCTXGGHZXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C(C=CC=C12)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4S,8R,13E)-Spiro[16-oxa-3,9-diazatricyclo[15.4.0.04,8]henicosa-1(21),13,17,19-tetraene-11,3'-azetidine]-2,10-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863725.png)
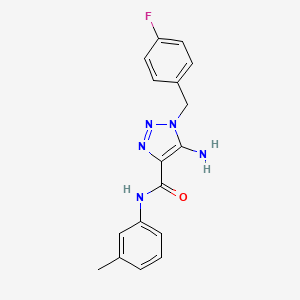
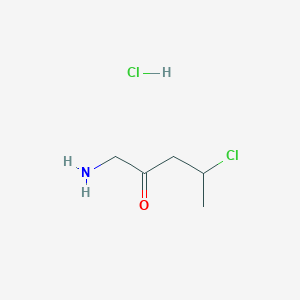

![3-(3-Chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2863732.png)
![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)
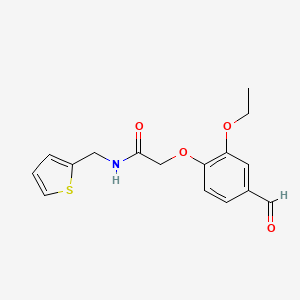
![1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2863736.png)
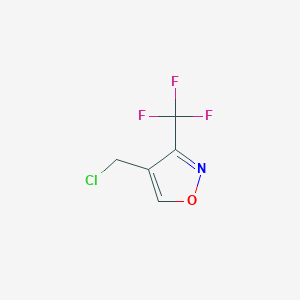
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B2863738.png)
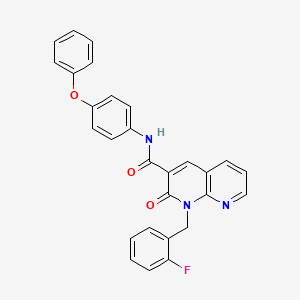
![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)
![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)
![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide](/img/structure/B2863747.png)
